molecular formula C19H18ClN3O5S B3415937 5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide CAS No. 482306-32-1

5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide

Cat. No. B3415937
CAS RN: 482306-32-1
M. Wt: 435.9 g/mol
InChI Key: KGFYHTZWPPHNLQ-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide” is also known as BAY 59-7939 . It is a novel antithrombotic agent that acts as an oral, direct factor Xa inhibitor . This compound has been identified as a potent inhibitor of Factor Xa, a coagulation enzyme, and has excellent in vivo antithrombotic activity .


Synthesis Analysis

The synthesis of this compound involves the identification of oxazolidinone derivatives as a new class of potent FXa inhibitors . The lead optimization led to the discovery of BAY 59-7939 . The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .

Scientific Research Applications

Anticoagulant Drug Substance

Rivaroxaban is an anticoagulant drug substance . It has been used in the development of related substances of Rivaroxaban . The practical synthetic approach to these substances has been studied and reported .

Treatment of Acute Venous Thromboembolism

Rivaroxaban has been used in the treatment of acute venous thromboembolism . It has been found to reduce the risk of major bleeding compared with conventional treatment .

Stability Studies

The stability of Rivaroxaban has been studied using various techniques such as ultra-performance liquid chromatography (UPLC) coupled with a photodiode array detector, HPLC, TLC Densitometry, First derivative and First-derivative ratio spectrophotometry .

Determination of Anti-Xa Inhibitor Plasma Concentrations

Rivaroxaban-13C6 has been used in the determination of Anti-Xa inhibitor plasma concentrations . This application supports laboratory processes in the measurement of anti-Xa inhibitors .

Treatment of Cancer-associated Thromboembolism

Rivaroxaban has been compared with low-molecular-weight heparin in the treatment of cancer-associated thromboembolism . It has been found that the risk of recurrent venous thromboembolism and major bleeding is similar with Rivaroxaban and low-molecular-weight heparin .

Development of Small Cyclic Peptides

Rivaroxaban has been used in the de novo development of small cyclic peptides that are orally bioavailable .

Polymorphic Form Study

A polymorphic form of Rivaroxaban, termed form APO-A, has been studied . This form of Rivaroxaban is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Antithrombotic Agent

Rivaroxaban is a novel antithrombotic agent . It directly inhibits the active form of serine protease Factor Xa (FXa), producing antithrombotic effects by decreasing the amplified generation of thrombin .

Mechanism of Action

Target of Action

Rivaroxaban primarily targets Factor Xa , a crucial enzyme in the coagulation cascade . Factor Xa plays a central role in blood coagulation, being activated by both the intrinsic and extrinsic coagulation pathways .

Mode of Action

Rivaroxaban acts as a direct inhibitor of Factor Xa . It binds directly to Factor Xa, thereby effectively blocking the amplification of the coagulation cascade and preventing the formation of thrombus . This inhibition is competitive and affects both free and clot-bound Factor Xa .

Biochemical Pathways

By inhibiting Factor Xa, Rivaroxaban disrupts the coagulation cascade, which leads to a decrease in thrombin generation . This disruption prevents the conversion of fibrinogen to fibrin, ultimately reducing the formation of blood clots .

Pharmacokinetics

Rivaroxaban is absorbed rapidly, with maximum plasma concentrations being reached 2–4 hours after tablet intake . Its oral bioavailability is high (80–100%) for the 10 mg tablet irrespective of food intake and for the 15 mg and 20 mg tablets when taken with food . The elimination of Rivaroxaban from plasma occurs with a terminal half-life of 5–9 hours in healthy young subjects and 11–13 hours in elderly subjects .

Result of Action

The primary result of Rivaroxaban’s action is a reduction in the risk of venous thromboembolic events (VTE), including deep vein thrombosis (DVT) and pulmonary embolism (PE) . It has also been indicated for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation .

Action Environment

The action of Rivaroxaban can be influenced by various environmental factors. For instance, certain drugs that modify p-glycoprotein may interact with Rivaroxaban, and modifiers of cytochrome 3A4 may interact with Rivaroxaban .

Future Directions

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . This suggests that future research may focus on further clinical trials to establish its efficacy and safety profile in a larger population.

properties

IUPAC Name

5-chloro-N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFYHTZWPPHNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424135
Record name Rivaroxaban, Xarelto, BAY 59-7939
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide

CAS RN

482306-32-1
Record name Rivaroxaban, Xarelto, BAY 59-7939
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
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5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
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5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
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5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
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5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
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5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide

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